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Introduction

Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a naturally
occurring enzyme with well-documented antimicrobial properties.[1] It is a key component of
the innate immune system in many organisms, found in secretions such as tears, saliva, and
egg whites.[2] In the food industry, lysozyme is utilized as a natural preservative to control the
growth of spoilage microorganisms, thereby extending the shelf life and enhancing the safety of
various food products.[1][3] Its "Generally Recognized As Safe" (GRAS) status further solidifies
its role as a valuable tool in food preservation. This document provides detailed application
notes and experimental protocols for the use of lysozyme in controlling food spoilage.

Mechanism of Action

Lysozyme's primary antimicrobial activity is directed against Gram-positive bacteria.[2] Its
mechanism of action involves the enzymatic hydrolysis of the [3-(1,4)-glycosidic bonds between
N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan
layer of the bacterial cell wall.[2][4] This disruption of the cell wall's structural integrity leads to
osmotic instability and subsequent cell lysis. While its efficacy against Gram-negative bacteria
is limited due to their protective outer membrane, this can be enhanced by using it in
combination with other agents like EDTA or by modifying the lysozyme molecule.[4]
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Diagram 1: Mechanism of Lysozyme Action on Gram-Positive Bacteria.

Applications in Food Preservation

Lysozyme has been successfully applied to a wide range of food products to control spoilage.
Its effectiveness can be influenced by factors such as the food matrix, pH, temperature, and the
presence of other antimicrobial compounds.

Data Presentation

The following tables summarize the quantitative data on the efficacy of lysozyme in various

food applications.

Table 1: Application of Lysozyme in Meat and Poultry Products
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Table 2: Application of Lysozyme in Dairy Products

| Food Product | Lysozyme Concentration | Target Microorganism | Microbial
Reduction/Inhibition | Shelf-Life Extension | Reference(s) | | :--- | i--- | :--- | === | i | |
Gouda/Edam-type Cheese | 250 - 500 U/ml | Clostridium tyrobutyricum | Inhibition of vegetative
cell growth | Prevents "late blowing" defect |[2][7] | | Pasteurized Milk | 300 - 600 pg/mL |
Spoilage bacteria | Effective inhibition | Extended |[1] | | Pasteurized Milk | 500 1U/ml (with nisin)
| Spoilage bacteria | Synergistic inhibition | Extended |[1] | | Iraqi Soft Cheese | 250 - 300 mg/kg
| Total bacteria, psychrophiles, yeast, mold | Prevention of growth | Extended during 15 days at
6°C |[8] |

Table 3: Application of Lysozyme in Fruits, Vegetables, and Beverages

| Food Product | Lysozyme Application | Target Microorganism | Microbial Reduction/Inhibition |
Shelf-Life Extension | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Fresh Fruits & Vegetables |
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Edible coating | Surface microorganisms | Effective inhibition | Extended |[1][9] | | Small
Nectarines | Carboxymethyl chitosan-lysozyme film | Surface bacteria and fungi | Delayed
fungal decay | Extended |[10] | | Wine/Beer | Direct addition (up to 500 ppm) | Lactic acid
bacteria (Pediococcus, Lactobacilli) | Inhibition of growth | Prevents spoilage |[3] | | Fermented
Beverages | Direct addition (with nisin) | Acid-producing bacteria | Effective control | Extended |
[1]]| Bread | 0.12% (in a composite preservative) | Spoilage microorganisms | Not specified |
To 17 days |[1] |

Experimental Protocols
Protocol 1: Determination of Lysozyme Activity
(Turbidimetric Assay)

This protocol is a standard method for measuring the enzymatic activity of lysozyme by
observing the lysis of a bacterial cell suspension.

Materials:

Spectrophotometer

o Cuvettes

e Lysozyme standard solution (e.g., from hen egg white)
¢ Phosphate buffer (e.g., 66 mM, pH 6.24)

o Suspension of Micrococcus lysodeikticus cells in phosphate buffer (OD at 450 nm adjusted
to 0.6-0.7)

o Test sample containing lysozyme
Procedure:

o Sample Preparation: Prepare serial dilutions of the lysozyme standard and the test sample
in phosphate buffer.

e Assay Setup:
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o Pipette 2.5 ml of the Micrococcus lysodeikticus suspension into a cuvette.
o Add 0.1 ml of the diluted lysozyme standard or test sample to the cuvette.

o For the blank, add 0.1 ml of phosphate buffer to the bacterial suspension.

e Measurement:
o Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion.

o Place the cuvette in the spectrophotometer and record the decrease in absorbance at 450
nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

e Data Analysis:

o Calculate the rate of change in absorbance per minute (AA450/min) from the linear portion
of the curve.

o One unit of lysozyme activity is often defined as the amount of enzyme that causes a
decrease in absorbance of 0.001 per minute under the specified conditions.

o Create a standard curve by plotting the activity of the lysozyme standards against their
concentrations.

o Determine the lysozyme activity in the test sample by interpolating its AA450/min value
on the standard curve.

Protocol 2: Evaluating the Efficacy of Lysozyme in a
Food Matrix (e.g., Fresh Meat)

This protocol outlines a general procedure to assess the antimicrobial effectiveness of
lysozyme when applied to a food product.

Materials:
o Fresh food product (e.g., chicken breast, beef steak)

» Lysozyme solution at various concentrations (e.g., in sterile distilled water or buffer)
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» Sterile spray bottle or equipment for dip coating

o Sterile stomacher bags with filter

e Stomacher

 Sterile diluent (e.g., 0.1% peptone water)

o Petri dishes with appropriate agar medium (e.g., Plate Count Agar for total viable count, or
selective media for specific spoilage organisms)

e |ncubator

e pH meter

o Colorimeter (optional, for sensory analysis)

Procedure:

e Sample Preparation and Inoculation (Optional):

o Cut the food product into uniform sample sizes under aseptic conditions.

o If evaluating against a specific spoilage organism, a known concentration of the bacterial
culture can be inoculated onto the surface of the samples and allowed to attach for a
specified time.

e Lysozyme Application:

o Divide the samples into different treatment groups, including a control group (no lysozyme
treatment).

o Apply the lysozyme solutions to the respective treatment groups. This can be done by:

» Spraying: Uniformly spray a defined volume of the lysozyme solution onto the surface
of each sample.
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= Dipping: Immerse each sample in the lysozyme solution for a specific duration (e.g., 1-
2 minutes).

o Allow the samples to air-dry for a short period in a sterile environment.

e Storage:

o Package the samples individually under conditions that mimic commercial packaging (e.g.,
aerobic packaging, vacuum packaging).

o Store the packages at a relevant temperature (e.g., refrigeration at 4°C).
e Microbiological Analysis:

o At regular intervals during the storage period (e.g., day 0, 3, 6, 9, etc.), take samples from
each treatment group for analysis.

o Aseptically transfer a known weight of the sample (e.g., 10 g) into a sterile stomacher bag
containing a known volume of sterile diluent (e.g., 90 ml).

o Homogenize the sample using a stomacher for a specified time (e.g., 1-2 minutes).
o Perform serial dilutions of the homogenate.

o Plate the appropriate dilutions onto the agar plates using the spread plate or pour plate
method.

o Incubate the plates under the appropriate conditions (temperature and time) for the target
microorganisms.

o Count the colonies on the plates and calculate the microbial load in colony-forming units
per gram (CFU/qg).

e Physicochemical and Sensory Analysis (Optional):
o At each sampling point, measure the pH of the food samples.

o Assess changes in color, odor, and texture.
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o Data Analysis:

o Compare the microbial counts (log CFU/g) between the control and lysozyme-treated
groups at each time point.

o Determine the shelf-life of the product for each treatment group based on a pre-defined
microbiological limit or sensory rejection point.
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Diagram 2: General Experimental Workflow for Evaluating Lysozyme Efficacy.
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Conclusion

Lysozyme is a potent natural antimicrobial that can be effectively utilized in food preservation
to control the growth of spoilage bacteria, particularly Gram-positive organisms. Its application
can lead to a significant extension of shelf-life and improved safety of a wide variety of food
products. The provided application notes and protocols offer a framework for researchers and
professionals to explore and optimize the use of lysozyme in their specific food systems.
Further research can focus on synergistic combinations with other natural antimicrobials and
advanced delivery systems like encapsulation and active packaging to broaden its spectrum of
activity and enhance its efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. e3s-conferences.org [e3s-conferences.org]

2. An Overview of Antimicrobial Activity of Lysozyme and Its Functionality in Cheese - PMC
[pmc.ncbi.nlm.nih.gov]

e 3. mdpi.com [mdpi.com]

o 4. Antimicrobial properties of lysozyme in meat and meat products: possibilities and
challenges [redalyc.org]

o 5. researchgate.net [researchgate.net]

e 6. Action of egg white lysozyme on Clostridium tyrobutyricum - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7.researchgate.net [researchgate.net]

e 8. jbino.com [jbino.com]

e 9. africaresearchconnects.com [africaresearchconnects.com]
e 10. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: Lysozyme in Food
Preservation for Spoilage Control]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b549824?utm_src=pdf-body
https://www.benchchem.com/product/b549824?utm_src=pdf-body
https://www.benchchem.com/product/b549824?utm_src=pdf-custom-synthesis
https://www.e3s-conferences.org/articles/e3sconf/pdf/2021/27/e3sconf_ictees2021_02048.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8959614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8959614/
https://www.mdpi.com/1420-3049/27/19/6305
https://www.redalyc.org/journal/3031/303171455042/html/
https://www.redalyc.org/journal/3031/303171455042/html/
https://www.researchgate.net/publication/8190768_Interactive_inhibition_of_meat_spoilage_and_pathogenic_bacteria_by_lysozyme_nisin_and_EDTA_in_the_presence_of_nitrite_and_sodium_chloride_at_24C
https://pubmed.ncbi.nlm.nih.gov/518083/
https://pubmed.ncbi.nlm.nih.gov/518083/
https://www.researchgate.net/publication/284045380_Influence_of_Lysozyme_on_Selected_Bacteria_Associated_with_Gouda_Cheese
https://www.jbino.com/docs/Issue02_23_2022.pdf
https://africaresearchconnects.com/paper/f32648f8ddf4f5ab169f20848be7c0478c610af44a9260ab73155e1f615fab9a/
https://www.researchgate.net/publication/260133643_Effects_of_Lysozyme_on_the_Microbiological_Stability_and_Organoleptic_Properties_of_Unpasteurized_Beer
https://www.benchchem.com/product/b549824#lysozyme-application-in-food-preservation-to-control-spoilage
https://www.benchchem.com/product/b549824#lysozyme-application-in-food-preservation-to-control-spoilage
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b549824+#lysozyme-application-in-food-preservation-
to-control-spoilage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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